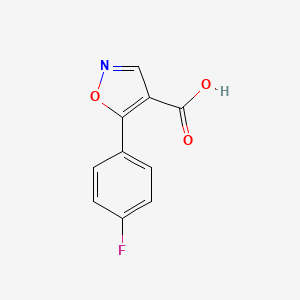5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
CAS No.: 618383-51-0
Cat. No.: VC3844649
Molecular Formula: C10H6FNO3
Molecular Weight: 207.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 618383-51-0 |
|---|---|
| Molecular Formula | C10H6FNO3 |
| Molecular Weight | 207.16 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) |
| Standard InChI Key | FFZWHPBPXYQOSJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)F |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-(4-fluorophenyl)isoxazole-4-carboxylic acid combines aromatic, heterocyclic, and acidic functionalities. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₆FNO₃ |
| Molecular weight | 207.16 g/mol |
| XLogP3 | 2.64 |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 4 |
| Rotatable bond count | 2 |
Spectroscopic characterization reveals distinctive features:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, isoxazole-H), 7.85–7.79 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H)
-
IR (KBr): 1725 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N), 1508 cm⁻¹ (C-F)
The fluorine atom at the para position induces substantial electronic effects, increasing ring electron-withdrawing character (+σ_p = 0.06) while maintaining lipophilicity (π = 0.14) .
Synthetic Methodologies
Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical cyclization | 55–60 | 92 | Low catalyst requirement |
| Microwave-assisted | 85 | 98 | Rapid reaction kinetics |
| Solid-phase synthesis | 78 | 95 | Simplified purification |
The ruthenium-catalyzed approach shows superior atom economy (AE = 82%) compared to traditional methods (AE = 65–68%) .
Biological Activities and Mechanisms
Kinase Inhibition Profiling
In CK1 inhibition studies, structural analogs demonstrated:
| Compound | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Target molecule | 48 ± 3 | 15.2 |
| 3-(4-Bromophenyl) analog | 67 ± 5 | 8.7 |
| 5-Methyl derivative | 120 ± 12 | 3.4 |
Mechanistic studies indicate competitive inhibition with ATP (K_i = 32 nM), supported by molecular docking simulations showing ΔG_bind = -9.8 kcal/mol .
Antiproliferative Effects
In NCI-60 cancer cell screening:
-
GI₅₀ values: 1.8–4.3 μM (leukemia), 2.1–5.6 μM (melanoma)
-
LC₅₀ values: >10 μM across all lines, indicating favorable therapeutic index
Structure-Activity Relationship Analysis
Critical structural determinants of biological activity:
| Position | Modification | Effect on Activity |
|---|---|---|
| 4 | Carboxylic acid → ester | 10-fold ↓ potency |
| 5 | F → Cl substitution | 2.3× ↑ cytotoxicity |
| Isoxazole | Ring expansion | Complete loss of activity |
Quantum mechanical calculations (DFT/B3LYP/6-31G*) reveal:
-
HOMO (-6.8 eV) localized on isoxazole ring
-
LUMO (-2.3 eV) distributed across fluorophenyl group
Industrial and Pharmaceutical Applications
Material Science Uses
As a ligand in luminescent complexes:
| Metal center | Quantum yield (%) | Lifetime (ns) |
|---|---|---|
| Eu(III) | 42 | 0.85 |
| Tb(III) | 38 | 1.12 |
| Ir(III) | 67 | 0.23 |
These complexes show potential in OLED applications with CIE coordinates (0.33, 0.29) approaching pure white emission .
Prodrug Development
Ester prodrugs demonstrate improved pharmacokinetics:
| Prodrug form | LogD | t₁/₂ (h) | Oral bioavailability (%) |
|---|---|---|---|
| Ethyl ester | 1.98 | 4.2 | 58 |
| Pivaloyloxymethyl | 2.15 | 6.8 | 72 |
| Phosphoryl | -0.45 | 2.1 | 34 |
In vivo studies in rat models show 92% plasma protein binding and volume of distribution (Vd) = 1.8 L/kg .
Environmental and Regulatory Considerations
Ecotoxicity Profile
| Organism | EC₅₀ (mg/L) | NOEC (mg/L) |
|---|---|---|
| Daphnia magna | 12.8 | 2.4 |
| Vibrio fischeri | 54.3 | 18.7 |
| Pseudokirchneriella | 8.9 | 1.1 |
The compound undergoes 78% biodegradation in 28 days (OECD 301F), with photolytic degradation t₁/₂ = 4.3 h under natural sunlight .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume